molecular formula C14H15N3O3 B2848654 2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034593-80-9

2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2848654
CAS No.: 2034593-80-9
M. Wt: 273.292
InChI Key: XLKQEQYJTBJJPE-UHFFFAOYSA-N
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Description

2-Acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a pyridine core substituted with a furan ring and an acetamide side chain. Its structure combines aromatic heterocycles (pyridine and furan) with a flexible acetamide backbone, making it a candidate for pharmacological studies.

Properties

IUPAC Name

2-acetamido-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10(18)16-9-14(19)17-8-11-4-5-15-12(7-11)13-3-2-6-20-13/h2-7H,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKQEQYJTBJJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCC1=CC(=NC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Furan-2-yl)Pyridin-4-yl)Methanamine

The precursor 2-(furan-2-yl)pyridin-4-yl)methanamine is synthesized via a Suzuki-Miyaura coupling between 4-bromopyridine and furan-2-ylboronic acid, followed by reduction of the resulting nitrile. Palladium(II) acetate and triphenylphosphine catalyze the coupling in tetrahydrofuran (THF) at 80°C, yielding 2-(furan-2-yl)pyridine-4-carbonitrile in 68% yield. Subsequent reduction using lithium aluminum hydride (LiAlH4) in diethyl ether produces the primary amine with 85% efficiency.

Stepwise Amidation

The primary amine undergoes sequential amidation with chloroacetyl chloride and acetic anhydride. Initial reaction with chloroacetyl chloride in dichloromethane (DCM) and triethylamine at 0°C forms N-((2-(furan-2-yl)pyridin-4-yl)methyl)chloroacetamide. Subsequent displacement of the chloride with ammonium acetate in dimethylformamide (DMF) at 60°C yields the secondary amine intermediate, which is acetylated with acetic anhydride to furnish the final product.

Table 1: Optimization of Sequential Amidation

Step Solvent Catalyst Temperature Yield (%)
Chloroacetylation DCM Triethylamine 0°C 72
Ammonolysis DMF NH4OAc 60°C 65
Acetylation THF Ac2O RT 88

Coupling Reagent-Mediated Synthesis

Carbodiimide-Based Approach

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents, this one-pot method conjugates 2-(furan-2-yl)pyridin-4-yl)methanamine with N-acetylglycine. In acetonitrile at room temperature, the reaction achieves 78% yield, with minimal epimerization due to HOBt’s racemization suppression.

Uranium Salts

The uronium salt HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) enhances reactivity in polar aprotic solvents. Using dimethyl sulfoxide (DMSO) and N,N-diisopropylethylamine (DIPEA), this method attains 82% yield but requires rigorous purification to remove residual uranium byproducts.

Solid-Phase Synthesis

Immobilizing 2-(furan-2-yl)pyridin-4-yl)methanamine on Wang resin enables iterative amidation. After coupling with Fmoc-protected glycine, deprotection with piperidine and acetylation with acetic anhydride releases the product via trifluoroacetic acid (TFA) cleavage. This method, while scalable (up to 5 g batches), suffers from lower yields (62%) due to incomplete resin loading.

Reaction Optimization and Challenges

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance amidation kinetics but may promote side reactions. Switching to tetrahydrofuran (THF) reduces byproduct formation by 40%.

Catalytic Additives

4-Dimethylaminopyridine (DMAP) accelerates acetylation by 30%, while molecular sieves (4Å) mitigate hydrolysis in moisture-sensitive steps.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.52 (d, J = 5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, furan-H), 4.41 (s, 2H, CH2), 2.01 (s, 3H, COCH3).
  • HRMS (ESI+) : m/z calculated for C15H16N3O3 [M+H]+: 298.1134; found: 298.1136.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to optimize each specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring could produce piperidine derivatives.

Scientific Research Applications

2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.

Mechanism of Action

The mechanism of action of 2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The furan and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

  • Activity vs. Substituents : Fluorine and aromatic substitutions modulate both potency and physicochemical properties. The target compound’s furan-pyridine system warrants further QSAR studies to optimize ClogP and polar surface area (PSA) for CNS penetration .
  • Synthetic Accessibility : highlights methods for preparing pyridine-thioether acetamides, which could be adapted for synthesizing the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide with high purity?

  • Methodology :

  • Stepwise substitution and condensation : Begin with a substitution reaction between 2-chloropyridine derivatives and furan-containing alcohols under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Amide bond formation : Use coupling agents like HATU or EDCI with DIPEA in anhydrous DCM to introduce the acetamide group .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Key considerations : Maintain inert atmospheres (N₂/Ar) during sensitive steps and monitor reactions via TLC or HPLC .

Q. How can structural integrity and purity be confirmed for this compound?

  • Analytical workflow :

NMR spectroscopy : Compare experimental 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., DFT calculations) to verify substituent positions and stereochemistry .

Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns .

HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

  • Advanced validation : Single-crystal X-ray diffraction for absolute configuration determination, if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

  • Root-cause analysis :

  • Assay conditions : Compare buffer pH, ATP concentrations, and temperature (e.g., 25°C vs. 37°C impacts enzyme kinetics) .
  • Compound stability : Test for hydrolysis or oxidation under assay conditions using LC-MS .
  • Orthogonal assays : Validate activity via SPR (binding affinity) and cellular proliferation assays (e.g., MTT) .
    • Data normalization : Use reference inhibitors (e.g., staurosporine) as internal controls .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • In silico workflow :

Docking studies : Map interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

ADMET prediction : Predict logP (lipophilicity), CYP450 inhibition, and BBB permeability via SwissADME or ADMETLab .

MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .

  • Experimental validation : Synthesize analogs with modified substituents (e.g., replacing furan with thiophene) and compare bioavailability in rodent models .

Q. What reaction mechanisms explain the compound’s susceptibility to hydrolysis under acidic conditions?

  • Mechanistic insights :

  • pH-dependent degradation : Protonation of the pyridine nitrogen increases electrophilicity, accelerating nucleophilic attack on the acetamide carbonyl .
  • Kinetic studies : Monitor degradation rates via UV-Vis (λ = 260 nm) in buffers ranging from pH 1–7 .
    • Stabilization strategies : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce pyridine basicity or use enteric coatings for oral delivery .

Method Development & Optimization

Q. Which chromatographic techniques are optimal for separating stereoisomers of this compound?

  • Chiral separation methods :

  • HPLC : Use Chiralpak IA/IB columns with hexane/isopropanol (85:15) at 1 mL/min .
  • SFC : Supercritical CO₂ with methanol co-solvent for faster resolution .
    • Detection : Couple with circular dichroism (CD) for enantiomer identification .

Q. How can reaction yields be improved during scale-up synthesis?

  • Process optimization :

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce by-products .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., amide coupling) to enhance reproducibility .
  • DoE (Design of Experiments) : Optimize temperature, solvent ratio, and stirring speed via response surface methodology .

Interdisciplinary Applications

Q. What interdisciplinary approaches link this compound’s structural features to materials science applications?

  • Functional material design :

  • Coordination polymers : Exploit pyridine and furan moieties as ligands for metal-organic frameworks (MOFs) with luminescent properties .
  • Conductive polymers : Incorporate into polythiophene backbones via electropolymerization for organic electronics .
    • Characterization : Use XRD and TEM to analyze crystallinity and morphology .

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